molecular formula C9H10FNO3 B2695930 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid CAS No. 1270315-04-2

2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid

Cat. No.: B2695930
CAS No.: 1270315-04-2
M. Wt: 199.181
InChI Key: FVKJYCAOYMPDDO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-amino-2-(2-fluoro-4-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-14-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKJYCAOYMPDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Ullmann methoxylation reaction, where 2-fluoro-4-iodoaniline is reacted with sodium methoxide and copper(I) chloride in methanol and dimethylformamide at elevated temperatures . The resulting intermediate is then subjected to further reactions to introduce the glycine moiety.

Industrial Production Methods

Industrial production of 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for methoxylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups on the aromatic ring can influence the compound’s binding affinity and selectivity. The glycine moiety may also play a role in modulating the compound’s biological activity by interacting with amino acid receptors or transporters.

Comparison with Similar Compounds

Data Table: Key Attributes of Comparable Compounds

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Applications
This compound 1270315-04-2 C₉H₁₀FNO₃ 199.18 2-F, 4-OCH₃ N/A Pharmaceutical intermediates
2-Amino-2-(3-bromophenyl)acetic acid N/A C₈H₈BrNO₂ 244.06 3-Br 212–215 Cognitive impairment therapeutics
(R)-2-Amino-2-(4-fluorophenyl)acetic acid 144744-41-2 C₈H₈FNO₂ 169.15 4-F N/A Chiral drug synthesis
2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid N/A C₉H₁₀ClNO₃ 215.63 5-Cl, 2-OCH₃ N/A Specialty intermediates
(2R)-2-Amino-2-(2,4-dimethoxyphenyl)acetic acid 117468-91-4 C₁₀H₁₃NO₄ 211.21 2-OCH₃, 4-OCH₃ N/A Research reagents

Research Findings and Trends

  • Bioactivity : Fluorine and methoxy groups enhance blood-brain barrier penetration, making the target compound relevant in CNS drug discovery .
  • Synthetic Challenges : Ortho-fluorine substitution complicates synthesis due to steric effects, reflected in higher costs (e.g., €374/250 mg for chloro-methoxy analogs) .
  • Regulatory Trends: Strict controls on intermediates (e.g., "uses advised against" in non-laboratory settings) emphasize safety in handling halogenated derivatives .

Biological Activity

2-Amino-2-(2-fluoro-4-methoxyphenyl)acetic acid (commonly referred to as this compound) is a significant organic molecule that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes an amino group, a fluoro substituent, and a methoxy group attached to a phenyl ring. Its molecular formula is C10H12FNO3C_{10}H_{12}FNO_3, with a molecular weight of approximately 215.21 g/mol. The presence of the fluorine and methoxy groups enhances its chemical reactivity and potential biological activity.

Property Value
Molecular FormulaC10H12FNO3C_{10}H_{12}FNO_3
Molecular Weight215.21 g/mol
Functional GroupsAmino, Fluoro, Methoxy

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it has been reported to significantly reduce cell viability in human cancer cell lines such as HepG2 (hepatocellular carcinoma) and SH-SY5Y (neuroblastoma) through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against several pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

The biological effects of this compound are primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Interaction : The amino group can form hydrogen bonds with enzymes, potentially acting as a substrate or inhibitor. This interaction can lead to altered enzyme activity, influencing metabolic pathways.
  • Receptor Modulation : The compound may act on various receptors involved in cellular signaling pathways, thereby modulating gene expression related to growth and apoptosis.

Case Studies

  • HepG2 Cell Line Study : A study evaluated the cytotoxic effects of the compound on HepG2 cells using MTT assays. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against liver cancer cells .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL .

Stability and Pharmacokinetics

The compound exhibits moderate stability under physiological conditions but may degrade under extreme pH levels or high temperatures. In vitro studies using liver microsomes indicated that it has a half-life suitable for therapeutic applications, suggesting favorable pharmacokinetic profiles .

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